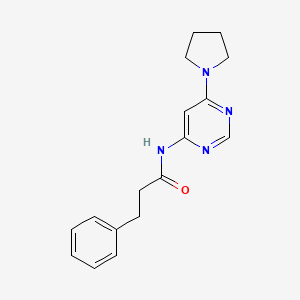

3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide

Description

3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is a synthetic small molecule featuring a propanamide backbone bridging a phenyl group and a pyrimidine ring substituted with a pyrrolidine moiety. The pyrrolidine-pyrimidine motif is common in kinase inhibitors and other bioactive molecules due to its ability to modulate solubility and target binding . The absence of direct data in the evidence necessitates extrapolation from structurally related compounds.

Properties

IUPAC Name |

3-phenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c22-17(9-8-14-6-2-1-3-7-14)20-15-12-16(19-13-18-15)21-10-4-5-11-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAYVBFOWBYFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with pyrrolidine in the presence of a base such as potassium carbonate.

Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction, using benzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Propanamide Backbone: The final step involves the formation of the amide bond through a coupling reaction between the pyrimidinyl-pyrrolidinyl intermediate and a suitable carboxylic acid derivative, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide exhibit anti-inflammatory activities. For instance, derivatives of pyrimidine have been synthesized and evaluated for their ability to inhibit inflammation-related pathways. A study highlighted that certain pyrimidine derivatives showed significant inhibition of prostaglandin synthesis, a key mediator in inflammatory responses .

Table 1: Comparison of Anti-inflammatory Activities of Pyrimidine Derivatives

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide | TBD | Current Study |

| Pyrazolo[3,4-d]pyrimidine Derivative 1 | 15 | |

| Pyrazolo[3,4-d]pyrimidine Derivative 2 | 10 |

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. A notable study involved the synthesis of various pyrido[3,4-d]pyrimidine derivatives, which were screened against the National Cancer Institute's panel of cancer cell lines. Some derivatives exhibited selective cytotoxicity against breast and renal cancer cell lines, suggesting that similar structures may also hold promise in cancer therapy .

Table 2: Cytotoxicity Evaluation Against Cancer Cell Lines

Structural Insights and Mechanisms of Action

The structural characteristics of 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide contribute significantly to its biological activity. The presence of the pyrrolidine ring is believed to enhance binding affinity to specific biological targets, such as protein kinases involved in cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of compounds related to 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide:

- Synthesis and Evaluation : A recent study synthesized a series of pyrido[3,4-d]pyrimidine derivatives and evaluated their anti-inflammatory properties through various assays, demonstrating promising results against inflammatory models .

- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related compounds on multiple cancer cell lines, revealing selective toxicity that could lead to further development as anticancer agents .

Mechanism of Action

The mechanism of action of 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with the active site of the target, while the phenyl and pyrrolidine groups contribute to the overall binding affinity and specificity. This compound may modulate the activity of its target by either inhibiting or activating its function, depending on the context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

Amide vs. Imide Backbones : The target’s propanamide group offers greater hydrolytic stability compared to the imide in 3-chloro-N-phenyl-phthalimide, which is prone to ring-opening reactions during polymer synthesis .

Pyrimidine Substitution : The target’s 6-pyrrolidinyl pyrimidine contrasts with the trifluoromethylpyrimidine in the patent compound. Pyrrolidine may enhance solubility, while trifluoromethyl groups improve lipophilicity and binding affinity .

Pharmacological and Physicochemical Properties

- Solubility : Pyrrolidine in the target and patent compound likely increases water solubility compared to 3-chloro-N-phenyl-phthalimide, which is hydrophobic due to its planar imide structure .

- However, the absence of fluorinated or electron-withdrawing groups (as in the patent compound) may reduce potency .

- Synthetic Utility : Unlike 3-chloro-N-phenyl-phthalimide, which is a polymer precursor, the target’s amide linkage may limit its use in condensation reactions but expand its applicability in drug discovery .

Biological Activity

3-Phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide, also referred to by its CAS number 1421460-08-3, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-Phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is , with a molecular weight of 296.37 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O |

| Molecular Weight | 296.37 g/mol |

| CAS Number | 1421460-08-3 |

Antimicrobial Activity

Research has indicated that compounds containing pyrrolidine and pyrimidine moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, compounds with electron-donating groups on the phenyl ring tend to enhance antibacterial efficacy .

Case Study:

In a comparative study of pyrrolidine derivatives, 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal properties. The structure of 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide allows for interaction with fungal cell membranes, disrupting their integrity and leading to cell death .

The biological activity of 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : By integrating into microbial membranes, it disrupts their function and promotes lysis.

- Interference with Nucleic Acid Synthesis : The pyrimidine structure may mimic nucleobases, interfering with DNA/RNA synthesis in pathogens .

Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of similar compounds, highlighting that modifications in the phenyl and pyrrolidine rings significantly influence biological activity. Electron-withdrawing groups on the phenyl ring were found to decrease activity, while electron-donating groups enhanced it .

Q & A

Q. What synthetic methodologies are recommended for 3-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide, and how can reaction yields be optimized?

The synthesis of propanamide derivatives typically involves coupling reactions between pyrimidine intermediates and substituted phenylpropanoyl chlorides. For example, Wu et al. (2011) achieved 86–90% yields for analogous compounds using stepwise amidation and cyclization under controlled temperature (70–71°C) and solvent conditions (e.g., petroleum ether) . Optimization can be guided by statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches, as highlighted in chemical engineering frameworks .

Q. How is the structural characterization of this compound performed, and what crystallographic parameters are critical?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For a related propanamide derivative, triclinic crystal systems (space group P1) with unit cell dimensions a = 7.147 Å, b = 12.501 Å, c = 13.094 Å, and angles α = 118.5°, β = 99.0°, γ = 93.1° were reported . Key bond angles (e.g., O1—C1—N1 = 120.3°) and torsional parameters should be cross-validated with density functional theory (DFT) calculations to resolve ambiguities in spectroscopic data (e.g., NMR or IR) .

Q. What spectroscopic techniques are essential for purity assessment?

High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are critical. For example, in analogs like N-cyclohexyl-propanamides, NMR signals for pyrrolidinyl protons appear at δ 1.8–2.1 ppm, while aromatic protons resonate at δ 7.2–7.5 ppm . Discrepancies in integration ratios or unexpected peaks may indicate byproducts, necessitating HPLC-MS with C18 columns for purity >98% .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

Quantum chemical calculations (e.g., using Gaussian or ORCA) can predict transition states and activation energies for key steps like amide bond formation. The ICReDD framework integrates these calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . For example, reaction path searches for pyrimidine derivatives identified DMF as optimal due to its high dielectric constant stabilizing charged intermediates .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

Divergences between predicted and observed reaction outcomes (e.g., regioselectivity) require multiscale modeling. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations can reconcile discrepancies by accounting for solvent effects and steric hindrance from the pyrrolidinyl group . Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling further clarifies mechanisms .

Q. How does the compound’s stereoelectronic profile influence its pharmacological interactions?

The pyrrolidinyl-pyrimidine moiety’s electron-rich nature enhances hydrogen bonding with biological targets. Molecular docking (AutoDock Vina) and MD simulations (AMBER) can map interactions with enzymes like kinases or GPCRs. For analogs, π-π stacking between phenyl rings and aromatic residues (e.g., Tyr-181 in EGFR) was critical for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.